10-Deazaaminopterin
Overview
Description
GNF-PF-173, also known as 10-Deazaaminopterin, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of aminopterin and is known for its role as a folate antagonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer and parasitic infections .
Mechanism of Action
Target of Action
10-Deazaaminopterin, also known as PDX, is a new class of rationally designed antifolates . Its primary target is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the cellular synthesis of DNA building blocks, such as thymidylate, and is critical for cell proliferation .
Mode of Action
This compound interacts with its target, DHFR, resulting in the inhibition of the enzyme . This interaction disrupts the regeneration of the reduced tetrahydrofolate pool required in purine base biosynthesis . The design of this compound was aimed at improving membrane transport and polyglutamylation in tumor cells, resulting in increased intracellular accumulation and enhanced cytotoxicity . It is the most efficient permeant for the RFC-1-mediated internalization and substrate for folylpolyglutamate synthetase .
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate-mediated coenzyme pathways . This action interferes with the regeneration of the reduced tetrahydrofolate pool required in purine base biosynthesis . The disruption of these biochemical pathways leads to the inhibition of cell proliferation .
Pharmacokinetics
In terms of pharmacokinetics, this compound demonstrates a mean area under the curve of 20.6 μmol·h, and the mean terminal half-life is 8 hours . The recommended Phase II dose is 150 mg/m^2 biweekly . The normalized clearance of this compound is approximately 1.5 times that reported for methotrexate (125 vs 80 ml/min per m^2) in adults .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the expression of genes controlling internalization (RFC-1) and polyglutamylation of this compound in tumor cells can serve as correlates of response .
Biochemical Analysis
Biochemical Properties
10-Deazaaminopterin plays a crucial role in biochemical reactions by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . This inhibition leads to a reduction in tetrahydrofolate levels, which are essential for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and cell division . This compound interacts with the reduced folate carrier (RFC-1) for internalization and is a substrate for folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis . In cancer cells, this compound has been shown to enhance cytotoxicity compared to methotrexate, another antifolate . It influences cell signaling pathways by modulating the expression of genes involved in folate metabolism and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a depletion of thymidylate and purine nucleotides, which are necessary for DNA replication and repair . Additionally, this compound undergoes polyglutamylation, which enhances its retention and potency within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its efficacy over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of tumor growth and prolonged survival in animal models . Its stability and degradation can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as mucositis and myelosuppression . The optimal dosage for achieving therapeutic efficacy while minimizing toxicity has been identified in various studies .
Metabolic Pathways
This compound is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the synthesis of tetrahydrofolate, leading to a reduction in the production of purines and thymidylate . The compound also interacts with folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the reduced folate carrier (RFC-1) . This transporter facilitates the internalization of the compound into cells, where it undergoes polyglutamylation to enhance its retention and potency . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound can effectively inhibit its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF-PF-173 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of GNF-PF-173 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GNF-PF-173 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GNF-PF-173 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
GNF-PF-173 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit the growth of certain parasites.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folate antagonist used in the treatment of cancer and autoimmune diseases.
Pemetrexed: A folate antagonist used in the treatment of certain types of cancer, particularly lung cancer.
Pralatrexate: A folate antagonist used in the treatment of peripheral T-cell lymphoma.
Uniqueness
GNF-PF-173 is unique in its structure and specific mechanism of action. Unlike other folate antagonists, it has a deaza modification, which enhances its binding affinity and specificity for dihydrofolate reductase. This makes it a potent inhibitor with potential advantages in terms of efficacy and safety .
Properties
IUPAC Name |
2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLRHWJJKLPCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52454-37-2 | |
Record name | NSC311469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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